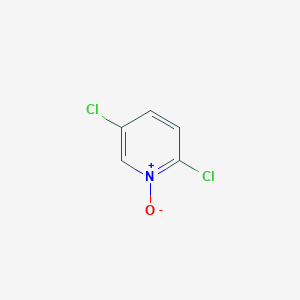

2,5-Dichloropyridine 1-oxide

Description

BenchChem offers high-quality 2,5-Dichloropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILCVAZOYRMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462578 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53976-62-8 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloropyridine 1-oxide (CAS No. 53976-62-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichloropyridine 1-oxide is a halogenated pyridine derivative with the Chemical Abstracts Service (CAS) registry number 53976-62-8 . This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential as a key intermediate in the synthesis of complex pharmaceutical compounds. The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the dichloropyridine scaffold, offering unique opportunities for synthetic diversification. This document serves as a foundational resource for researchers interested in utilizing this versatile chemical building block.

Compound Identification and Physicochemical Properties

2,5-Dichloropyridine 1-oxide is a distinct chemical entity from its precursor, 2,5-dichloropyridine. The addition of an oxygen atom to the nitrogen of the pyridine ring modifies its molecular formula, weight, and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 53976-62-8 | |

| Molecular Formula | C₅H₃Cl₂NO | |

| Molecular Weight | 163.99 g/mol | |

| Appearance | White Solid | |

| Storage Temperature | 0-5°C |

Structural Representation:

Caption: Chemical structure of 2,5-Dichloropyridine 1-oxide.

Synthesis and Reaction Principles

The synthesis of 2,5-Dichloropyridine 1-oxide typically involves the direct oxidation of its precursor, 2,5-dichloropyridine. This transformation is a common method for activating pyridine rings, making them more susceptible to certain types of substitution reactions.

General Synthesis Pathway

The N-oxidation of pyridines is a well-established reaction in organic chemistry. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.

Caption: General synthetic route to 2,5-Dichloropyridine 1-oxide.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is based on general procedures for the N-oxidation of pyridine derivatives and should be optimized for specific laboratory conditions.

Materials:

-

2,5-Dichloropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Glacial Acetic Acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure using m-CPBA:

-

Dissolve 2,5-dichloropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled pyridine solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2,5-Dichloropyridine 1-oxide by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Potential

The N-oxide functional group significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, increasing electron density at the ortho (2- and 6-) and para (4-) positions. However, it also has an electron-withdrawing inductive effect. This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis.

The presence of chloro-substituents further modifies the reactivity, making the molecule a candidate for various cross-coupling and nucleophilic substitution reactions. While specific reaction schemes for 2,5-Dichloropyridine 1-oxide are not widely reported, its structural features suggest potential for:

-

Nucleophilic Aromatic Substitution: The N-oxide group can activate the ring for nucleophilic attack, potentially allowing for the displacement of the chlorine atoms under specific conditions.

-

Directed Ortho-metalation: The N-oxide can direct lithiation to the adjacent C6 position, enabling further functionalization.

-

Deoxygenation: The N-oxide can be removed to regenerate the parent pyridine, serving as a protecting or activating group in a multi-step synthesis.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 2,5-Dichloropyridine 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,5-Dichloropyridine 1-oxide is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the N-oxide and chlorine substituents. Compared to the parent 2,5-dichloropyridine, the protons are likely to be shifted to different extents.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms and the carbons in the ortho and para positions to the N-oxide group will show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of 2,5-Dichloropyridine 1-oxide will show a molecular ion peak corresponding to its molecular weight (163.99 g/mol ). A characteristic isotopic pattern for two chlorine atoms will be observed for the molecular ion and chlorine-containing fragments. The fragmentation pattern will likely involve the loss of the oxygen atom, chlorine atoms, and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. Other significant peaks will correspond to the C-Cl stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dichloropyridine 1-oxide is a valuable, yet under-documented, chemical intermediate. Its synthesis from 2,5-dichloropyridine is straightforward based on established N-oxidation methodologies. The presence of the N-oxide and two chlorine atoms on the pyridine scaffold provides a unique combination of electronic and steric properties, suggesting significant potential for the construction of complex molecules in pharmaceutical and agrochemical research. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic utility.

References

An In-Depth Technical Guide to the Structure and Utility of 2,5-Dichloropyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry.[1][2] The introduction of an N-oxide functionality to a pyridine ring dramatically alters its electronic properties, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine.[3][4] This enhanced reactivity, coupled with the ability of the N-oxide group to act as a directing group and a potential site for further functionalization, makes these compounds powerful intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5][6] Among these, 2,5-Dichloropyridine 1-oxide stands out as a key building block, offering multiple reaction sites for the strategic construction of novel chemical entities.

This technical guide provides a comprehensive overview of the structure, synthesis, and reactivity of 2,5-Dichloropyridine 1-oxide, with a particular focus on its applications in drug development. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into the unique chemical behavior of this important molecule.

Molecular Structure and Physicochemical Properties

2,5-Dichloropyridine 1-oxide is a white solid at room temperature.[7] The core of its structure is a pyridine ring, with chlorine atoms substituted at the 2 and 5 positions and an oxygen atom coordinated to the nitrogen atom.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 53976-62-8 | [7] |

| Molecular Formula | C₅H₃Cl₂NO | [7] |

| Molecular Weight | 163.99 g/mol | [7] |

| Appearance | White Solid | [7] |

| Storage Temperature | 0-5°C | [7] |

The presence of the N-oxide group significantly influences the electron distribution within the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen, which in turn affects the aromatic system. This electronic perturbation is key to understanding the reactivity of the molecule.

Caption: Structure of 2,5-Dichloropyridine 1-oxide.

Synthesis of 2,5-Dichloropyridine 1-Oxide: A Validated Protocol

The most common and efficient method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine.[8] This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[3] The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

For the synthesis of 2,5-Dichloropyridine 1-oxide, the starting material is 2,5-Dichloropyridine, a commercially available reagent. The following protocol is a robust and reproducible method for this transformation.

Experimental Protocol: N-Oxidation of 2,5-Dichloropyridine

Materials:

-

2,5-Dichloropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-Dichloropyridine (1.0 eq) in dichloromethane (approx. 10 mL per gram of pyridine).

-

Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (1.2 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 2,5-Dichloropyridine 1-oxide as a white solid.

Causality Behind Experimental Choices:

-

Choice of Oxidant: m-CPBA is a widely used and effective reagent for N-oxidation due to its high reactivity and selectivity. The use of a slight excess (1.2 equivalents) ensures the complete conversion of the starting material.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the oxidant.

-

Work-up Procedure: The sequential washing with sodium sulfite and sodium bicarbonate is crucial for removing unreacted peroxide and the acidic byproduct, respectively, ensuring a clean product.

Spectroscopic Characterization

The structure of 2,5-Dichloropyridine 1-oxide can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atoms and the N-oxide group. As a reference, the ¹H NMR spectrum of 2-chloropyridine N-oxide in CDCl₃ shows signals at δ 7.28-7.32 (2H, m), 7.55-7.58 (1H, m), and 8.40-8.41 (1H, m) ppm.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will provide information about the electronic environment of each carbon. For comparison, the ¹³C NMR spectrum of 2-chloropyridine N-oxide shows signals at δ 123.8, 126.0, 126.9, 140.3, and 141.5 ppm.[9]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1) will be a key diagnostic feature.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹, as well as bands corresponding to the C-Cl and aromatic C-H and C=C/C=N vibrations.

Reactivity and Applications in Drug Development

The presence of the N-oxide group and two chlorine atoms makes 2,5-Dichloropyridine 1-oxide a versatile intermediate for the synthesis of a wide range of substituted pyridines.

Enhanced Nucleophilic and Electrophilic Reactivity

The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions.[4] This dual reactivity allows for a diverse range of transformations.

Caption: General reactivity pathways of pyridine N-oxides.

Precursor to Bioactive Molecules

While specific applications of 2,5-Dichloropyridine 1-oxide in marketed drugs are not extensively documented, its precursor, 2,5-Dichloropyridine, is a crucial intermediate in the synthesis of neonicotinoid insecticides.[5] The N-oxide derivative serves as a valuable synthon for introducing further diversity into such molecular scaffolds. The N-oxide functionality can be used to direct the introduction of other substituents before being readily removed (deoxygenated) to yield the final target molecule.

Furthermore, pyridine N-oxides, in general, have been explored for their potential as:

-

Prodrugs: The N-oxide group can be used to improve the pharmacokinetic properties of a drug, and it can be reduced in vivo to the active parent pyridine.[6]

-

Bioisosteric Replacements: The N-oxide moiety can act as a bioisostere for other functional groups, influencing binding interactions with biological targets.[6]

The reactivity of the chlorine atoms in 2,5-Dichloropyridine 1-oxide allows for their displacement by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This provides a straightforward route to a library of substituted pyridine N-oxides, which can then be screened for biological activity.

Conclusion

2,5-Dichloropyridine 1-oxide is a strategically important synthetic intermediate with a rich and versatile chemistry. Its unique electronic structure, arising from the interplay of the N-oxide functionality and the two chlorine substituents, enables a wide array of chemical transformations. This in-depth technical guide has provided a comprehensive overview of its structure, a validated protocol for its synthesis, and an exploration of its reactivity and potential applications in the field of drug development. For researchers and scientists, a thorough understanding of the principles and practices outlined herein will facilitate the effective utilization of this powerful building block in the design and synthesis of novel and complex molecular architectures.

References

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

-

Dabbas, S., & Rissanen, K. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Advances, 14(3), 1937-1941. [Link]

-

El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes, Chemistry, Semester IV, Paper No.: CHB-401. [Link]

-

ChemSynthesis. (2025). 2,5-dichloropyridine. Retrieved January 27, 2026, from [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). [Link]

- Google Patents. (1993). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.

- Google Patents. (2019).

- Purdue University Graduate School. (2021). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.

-

Wessig, P., & Müller, T. J. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(8), 6333-6358. [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2011). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. [Link]

-

All You Need to Know About 2,5-Dichloropyridine (CAS 16110-09-1). (n.d.). [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 2,5-Dichloropyridine. Retrieved January 27, 2026, from [Link]

-

ChemRxiv. (2020). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]

-

International Journal of Electrochemical Science. (2017). A study on Electrosynthesis of 2,5-dichlorophenol Using Titanium Anode Coated with Metallic Oxide. [Link]

- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

-

ResearchGate. (2011). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). [Link]

-

YouTube. (2020). Reactions of Pyridine-N-Oxide. [Link]

-

PubMed. (2009). Infrared and Ab Initio Studies of Conducting Molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. [Link]

-

NIST WebBook. (n.d.). 2',5'-Dichloro-4'-nitroacetanilide. Retrieved January 27, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Wiley Online Library. (2002). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

-

A submission for the degree of Doctor of Philosophy. (n.d.). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. [Link]

Sources

- 1. Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. bhu.ac.in [bhu.ac.in]

- 4. baranlab.org [baranlab.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2,5-Dichloropyridine(16110-09-1) 1H NMR [m.chemicalbook.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR of 2,5-Dichloropyridine 1-oxide

Introduction: The Structural Significance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise structural elucidation of molecular entities is paramount.[1][2] 2,5-Dichloropyridine 1-oxide is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its chemical architecture, featuring a pyridine N-oxide core flanked by two chlorine atoms, presents a unique electronic and steric environment that is critical to its reactivity and utility in building more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for the unambiguous confirmation of its molecular structure, ensuring the integrity and purity of this vital building block.[2]

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectroscopy of 2,5-dichloropyridine 1-oxide. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for the unequivocal characterization of chemical compounds. This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2,5-dichloropyridine 1-oxide is dictated by the interplay of the electronic effects of the N-oxide functional group and the two chlorine substituents on the pyridine ring. Understanding these influences allows for a predictive assignment of the chemical shifts for each of the five distinct carbon atoms.

The Influence of the N-oxide Group

The N-oxide group significantly alters the electron distribution within the pyridine ring compared to the parent pyridine. The oxygen atom, being highly electronegative, draws electron density away from the nitrogen atom, which in turn influences the shielding of the carbon atoms in the ring. Generally, N-oxidation leads to a downfield shift (deshielding) of the C2, C4, and C6 carbons, and an upfield shift (shielding) of the C3 and C5 carbons relative to pyridine. For pyridine N-oxide in CDCl₃, the chemical shifts are approximately δ 125.3 (C3/C5), 125.5 (C4), and 138.5 (C2/C6) ppm.[3]

The Influence of the Chlorine Substituents

Chlorine is an electronegative atom that exerts both an inductive (-I) and a resonance (+R) effect.

-

Inductive Effect (-I): The primary effect of chlorine is electron withdrawal through the sigma bond, which generally causes a deshielding (downfield shift) of the directly attached carbon (the ipso-carbon) and, to a lesser extent, the adjacent carbons.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring, leading to an increase in electron density, particularly at the ortho and para positions. This effect typically causes shielding (upfield shift).

The net effect on the chemical shift is a combination of these opposing influences. For chlorobenzene, the ipso-carbon is deshielded, while the ortho and para carbons are shielded, and the meta carbon is slightly deshielded.

Synergistic Effects in 2,5-Dichloropyridine 1-oxide

In 2,5-dichloropyridine 1-oxide, the combined effects of the N-oxide and the two chlorine atoms at positions 2 and 5 must be considered for each carbon:

-

C-2: This carbon is directly bonded to a chlorine atom and is alpha to the N-oxide. The strong deshielding effect of the N-oxide and the inductive effect of the chlorine will result in a significant downfield shift.

-

C-3: This carbon is beta to the N-oxide and ortho to the C-2 chlorine. The shielding effect of the N-oxide will be counteracted by the deshielding inductive effect of the adjacent chlorine.

-

C-4: This carbon is gamma to the N-oxide and meta to both chlorine atoms. The deshielding effect of the N-oxide is expected to be the dominant factor.

-

C-5: This carbon is directly bonded to a chlorine atom and is meta to the N-oxide. The shielding effect of the N-oxide at the meta position and the deshielding inductive effect of the directly attached chlorine will both play a role.

-

C-6: This carbon is alpha to the N-oxide and ortho to the C-5 chlorine. The strong deshielding from the N-oxide will be the primary influence.

Based on these principles and data from related compounds like 2-chloropyridine N-oxide (δ 123.8, 126.0, 126.9, 140.3, 141.5 ppm in CDCl₃/DMSO)[3], a predicted assignment of the chemical shifts for 2,5-dichloropyridine 1-oxide is presented in the data analysis section.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹³C NMR spectrum of 2,5-dichloropyridine 1-oxide, including standard ¹³C{¹H}, DEPT-90, and DEPT-135 experiments.

Sample Preparation

-

Analyte Purity: Ensure the 2,5-dichloropyridine 1-oxide sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

Sample Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumental Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

1. Standard Proton-Decoupled ¹³C Spectrum (¹³C{¹H})

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

2. DEPT-90 Experiment

-

Pulse Program: Standard DEPT-90 pulse sequence.

-

Purpose: This experiment will only show signals for CH (methine) carbons.

3. DEPT-135 Experiment

-

Pulse Program: Standard DEPT-135 pulse sequence.

-

Purpose: This experiment will show positive signals for CH (methine) and CH₃ (methyl) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be absent.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and presentation.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Data Analysis and Interpretation

The ¹³C NMR spectrum of 2,5-dichloropyridine 1-oxide is expected to exhibit five distinct signals corresponding to the five carbon atoms in the aromatic ring. The combination of the standard ¹³C{¹H} spectrum with the DEPT-90 and DEPT-135 spectra allows for an unambiguous assignment of each resonance.

Predicted Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale for Assignment |

| C-2 | ~148-152 | Absent | Absent | Quaternary carbon, deshielded by both the N-oxide and the directly attached chlorine. |

| C-5 | ~130-134 | Absent | Absent | Quaternary carbon, deshielded by the directly attached chlorine. |

| C-6 | ~138-142 | Positive | Positive | Methine (CH) carbon, strongly deshielded by the adjacent N-oxide. |

| C-4 | ~128-132 | Positive | Positive | Methine (CH) carbon, deshielded by the N-oxide at the gamma position. |

| C-3 | ~125-129 | Positive | Positive | Methine (CH) carbon, influenced by the shielding effect of the N-oxide and the deshielding of the adjacent chlorine. |

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Spectral Interpretation Workflow

Caption: Key electronic influences on the carbon environments of 2,5-dichloropyridine 1-oxide.

Conclusion: Ensuring Structural Integrity in Drug Development

The comprehensive ¹³C NMR analysis of 2,5-dichloropyridine 1-oxide, guided by a robust theoretical framework and a meticulous experimental protocol, provides an unequivocal confirmation of its chemical structure. For scientists in the pharmaceutical industry, this level of detailed characterization is not merely an academic exercise; it is a critical component of quality control and regulatory compliance. The methods and interpretations presented in this guide serve as a reliable foundation for ensuring the identity, purity, and stability of this key synthetic intermediate, thereby underpinning the integrity of the entire drug development pipeline.

References

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, Royal Society of Chemistry. [Link]

-

Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 63-71. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Brycki, B., Nowak-Wydra, B., & Szafran, M. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 303-306. [Link]

-

LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. In Chemistry LibreTexts. [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. [Link]

-

University of Warsaw. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

-

Martin, G. E., & Zektzer, A. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity: A Chemist's Guide to Experimental Selection, Performance, and Interpretation. Wiley-VCH. [Link]

-

Szántay, C. (2016). Spectroscopic Methods in Drug Quality Control and Development. Journal of Pharmaceutical and Biomedical Analysis, 130, 351-364. [Link]

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. [Link]

Sources

Mass spectrometry of 2,5-Dichloropyridine 1-oxide

An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dichloropyridine 1-Oxide

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2,5-Dichloropyridine 1-oxide, a heterocyclic compound of significant interest in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal reasoning behind analytical choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the compound's distinct isotopic signature, compare the utility of different ionization techniques, and meticulously map the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule with confidence and precision.

Introduction: The Analytical Imperative

2,5-Dichloropyridine is a foundational building block in organic synthesis, utilized in the creation of various active pharmaceutical ingredients and pesticides.[1][2] The strategic oxidation of its pyridine nitrogen to form 2,5-Dichloropyridine 1-oxide fundamentally alters the electronic properties of the ring, modifying its reactivity for subsequent functionalization.[3][4] This N-oxidation step, typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), is a critical transformation that demands unambiguous verification.[5]

Mass spectrometry (MS) stands as the paramount analytical technique for this purpose. It not only confirms the successful addition of the oxygen atom by providing an accurate molecular weight but also offers definitive structural proof through the analysis of predictable, diagnostic fragmentation patterns. This guide provides the technical framework for achieving this analytical certainty.

Molecular Profile and Isotopic Signature

A successful mass spectrometric analysis begins with a clear understanding of the target molecule's fundamental properties.

-

Molecular Formula: C₅H₃Cl₂NO

-

Molecular Weight (Monoisotopic): 162.94 g/mol

-

Molecular Weight (Average): 163.99 g/mol

The most telling characteristic of any chlorine-containing compound in mass spectrometry is its isotopic pattern. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule containing two chlorine atoms, such as 2,5-Dichloropyridine 1-oxide, this gives rise to a highly predictable triplet of peaks for the molecular ion (M) and its fragments.

Table 1: Isotopic Distribution for a Dichloro-Substituted Ion

| Ion | Relative m/z | Expected Relative Intensity | Causality |

|---|---|---|---|

| M⁺ | M | 100% | Contains two ³⁵Cl atoms |

| [M+2]⁺ | M+2 | ~65% | Contains one ³⁵Cl and one ³⁷Cl atom |

| [M+4]⁺ | M+4 | ~10% | Contains two ³⁷Cl atoms |

The presence of this distinctive ~9:6:1 intensity ratio is a non-negotiable validation point for confirming the identity of the molecular ion and any chlorine-containing fragments.

Ionization Methodologies: A Comparative Analysis

The choice of ionization technique is a critical decision that dictates the nature of the resulting mass spectrum. The inherent properties of N-oxides, particularly their potential for thermal instability, make this choice especially important.[6]

Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS)

EI is a high-energy ("hard") ionization technique that produces extensive fragmentation, yielding a detailed molecular fingerprint. While powerful for structural elucidation, it must be used with caution for N-oxides.

-

Causality Behind its Use: EI provides rich fragmentation data that is highly reproducible and ideal for library matching. The resulting fragments offer a detailed map of the molecule's structure.

-

Expert Insight & Trustworthiness: The primary risk with N-oxides is thermal degradation in the hot GC injector port or ion source, which can cause deoxygenation before ionization. This would result in observing the mass spectrum of 2,5-dichloropyridine instead of the N-oxide. Therefore, a self-validating protocol requires observing the true molecular ion (m/z 163/165/167), even if at low abundance, in addition to the prominent deoxygenated fragment. The absence of the molecular ion should be considered a failure to validate the structure by this method.

Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI is a low-energy ("soft") ionization technique that typically imparts minimal excess energy to the analyte, making it ideal for thermally labile or polar molecules like N-oxides.

-

Causality Behind its Use: ESI excels at generating intact protonated molecules ([M+H]⁺). This is crucial for unequivocally determining the molecular weight and confirming the successful N-oxidation step. Studies on various pyridine N-oxides have shown that ESI consistently produces abundant protonated molecular ions.[6]

-

Expert Insight & Trustworthiness: For N-oxides, ESI is the superior method for molecular weight confirmation. Structural information is then reliably obtained through tandem mass spectrometry (MS/MS), where the protonated molecular ion is isolated and subjected to Collision-Induced Dissociation (CID). This two-step process (soft ionization followed by controlled fragmentation) provides a complete and trustworthy analytical picture, free from the thermal artifacts that can plague EI analysis.

Decoding the Fragmentation Pathways

The structural elucidation of 2,5-Dichloropyridine 1-oxide is dependent on the logical interpretation of its fragmentation patterns. The presence of the N-O bond and two chloro substituents creates predictable cleavage points.

Electron Ionization (EI) Fragmentation Cascade

Under EI (typically at 70 eV), the molecular ion (M•⁺) is formed and undergoes a series of characteristic fragmentations. The most prominent pathway for N-oxides is the loss of the oxygen atom.[7]

Table 2: Key Fragment Ions in the EI Mass Spectrum of 2,5-Dichloropyridine 1-Oxide

| m/z (³⁵Cl₂) | Proposed Fragment Ion | Formula | Neutral Loss | Mechanistic Significance |

|---|---|---|---|---|

| 163 | [M]•⁺ | [C₅H₃Cl₂NO]•⁺ | - | Molecular Ion. Must exhibit the 9:6:1 isotopic pattern. |

| 147 | [M-O]•⁺ | [C₅H₃Cl₂N]•⁺ | O (16 Da) | Primary Fragmentation. Diagnostic loss for N-oxides. Forms the stable 2,5-dichloropyridine radical cation.[7] |

| 128 | [M-Cl]⁺ | [C₅H₃ClNO]⁺ | Cl (35 Da) | Loss of a chlorine radical from the molecular ion. |

| 112 | [M-O-Cl]⁺ | [C₅H₃ClN]⁺ | O, Cl | Loss of a chlorine radical from the deoxygenated fragment. |

| 86 | [M-O-Cl-CN]⁺ | [C₄H₂Cl]⁺ | O, Cl, HCN | Subsequent loss of hydrogen cyanide from the m/z 112 fragment, characteristic of pyridine ring fragmentation. |

Caption: Predicted EI fragmentation pathway for 2,5-Dichloropyridine 1-oxide.

ESI-MS/MS Fragmentation of the Protonated Molecule ([M+H]⁺)

In ESI, the analyte is observed as the protonated species, [M+H]⁺. Applying CID in a tandem mass spectrometer fragments this precursor ion to reveal structural details.

Table 3: Key Fragment Ions from CID of [M+H]⁺ of 2,5-Dichloropyridine 1-Oxide

| Precursor m/z (³⁵Cl₂) | Fragment m/z (³⁵Cl₂) | Proposed Fragment Ion | Formula | Neutral Loss | Mechanistic Significance |

|---|---|---|---|---|---|

| 164 | 164 | [M+H]⁺ | [C₅H₄Cl₂NO]⁺ | - | Precursor Ion. Isotopic pattern at m/z 164, 166, 168. |

| 164 | 148 | [M+H-O]⁺ | [C₅H₄Cl₂N]⁺ | O (16 Da) | Primary Fragmentation. Loss of oxygen, forming protonated 2,5-dichloropyridine. Confirms the N-oxide moiety. |

| 164 | 147 | [M+H-OH]⁺ | [C₅H₃Cl₂N]•⁺ | •OH (17 Da) | Loss of a hydroxyl radical. A common pathway for protonated N-oxides.[7] |

| 164 | 128 | [M+H-HCl]⁺ | [C₅H₃ClNO]⁺ | HCl (36 Da) | Loss of hydrogen chloride, a common pathway for chlorinated compounds. |

Caption: Predicted ESI-MS/MS fragmentation of protonated 2,5-Dichloropyridine 1-oxide.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, providing the necessary data to confirm the structure of 2,5-Dichloropyridine 1-oxide with a high degree of confidence.

Protocol 1: GC-MS Analysis (EI)

-

Objective: To observe the molecular ion and the characteristic [M-O]•⁺ fragmentation.

-

Step 1: Sample Preparation

-

Dissolve ~1 mg of 2,5-Dichloropyridine 1-oxide in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

-

Step 2: GC Instrumentation & Conditions

-

Injector: Split/splitless inlet. Use a temperature of 200°C. Causality: This is lower than typical (250-280°C) to minimize on-column thermal deoxygenation while still ensuring efficient volatilization.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 250°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Step 3: MS Instrumentation & Conditions

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

-

Validation Check: The resulting spectrum must show a detectable ion cluster at m/z 163/165/167 and a more prominent cluster at m/z 147/149/151. Both clusters must exhibit the correct isotopic ratio.

Protocol 2: LC-MS/MS Analysis (ESI)

-

Objective: To confirm the molecular weight via the [M+H]⁺ ion and map fragmentation using CID.

-

Step 1: Sample Preparation

-

Dissolve ~1 mg of 2,5-Dichloropyridine 1-oxide in 10 mL of a 50:50 acetonitrile:water mixture. Further dilute as necessary to a final concentration of 1-10 µg/mL.

-

-

Step 2: LC Instrumentation & Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid. Causality: The acid promotes protonation for efficient ESI in positive ion mode.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Step 3: MS Instrumentation & Conditions

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas: Nitrogen at a flow of 10 L/min and temperature of 325°C.

-

MS1 Scan: Scan from m/z 100 to 300 to find the [M+H]⁺ ion cluster at m/z 164/166/168.

-

MS2 (CID) Scan: Set the instrument to isolate the m/z 164 ion as the precursor. Apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

-

-

Validation Check: The MS1 scan must confirm the protonated molecular ion with the correct isotopic pattern. The MS2 scan must show the characteristic neutral losses outlined in Table 3, particularly the loss of 16 Da to m/z 148.

Conclusion

The mass spectrometric analysis of 2,5-Dichloropyridine 1-oxide is a clear and logical process when approached with an understanding of the molecule's inherent chemical properties. The presence of two chlorine atoms provides a definitive isotopic signature that must be present in the molecular ion and all chlorine-containing fragments. While EI-MS offers a detailed fragmentation fingerprint, its use requires careful control of thermal conditions to avoid analytical artifacts. ESI-MS, coupled with tandem MS, provides a more robust and reliable workflow, delivering unambiguous confirmation of the molecular weight followed by controlled, structurally informative fragmentation. By following the self-validating protocols and interpretive frameworks detailed in this guide, researchers can confidently characterize 2,5-Dichloropyridine 1-oxide, ensuring the integrity of their synthetic and developmental work.

References

-

Baran, P. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.

-

RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine....

-

Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

Chem-Impex. (n.d.). 3-Amino-2,5-dichloropyridine. Retrieved January 27, 2026, from [Link]

Sources

- 1. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]

- 2. 2,5-Dichloropyridine CAS#: 16110-09-1 [m.chemicalbook.com]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of 2,5-Dichloropyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,5-Dichloropyridine 1-oxide, a molecule of significant interest in pharmaceutical and materials science research. In the absence of a publicly available experimental spectrum, this document synthesizes theoretical principles and spectral data from analogous compounds to predict and interpret its key vibrational modes. This guide is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of its vibrational spectrum, present a validated protocol for experimental acquisition, and discuss the practical applications of the spectral data.

Introduction

Chemical Identity and Structure of 2,5-Dichloropyridine 1-oxide

2,5-Dichloropyridine 1-oxide is a halogenated heterocyclic compound with the molecular formula C₅H₃Cl₂NO. Its structure consists of a pyridine ring N-oxidized and substituted with chlorine atoms at the 2 and 5 positions. This substitution pattern significantly influences the electronic distribution and, consequently, the vibrational properties of the molecule.

Caption: Molecular structure of 2,5-Dichloropyridine 1-oxide.

Significance in Research and Drug Development

Halogenated pyridines and their N-oxides are crucial intermediates in organic synthesis. 2,5-Dichloropyridine, the precursor to the title compound, is utilized in the synthesis of agrochemicals and pharmaceuticals, including potential anti-AIDS and anti-peptic ulcer agents.[1][2] The N-oxide functionality can modulate the reactivity and physicochemical properties of the pyridine ring, making 2,5-Dichloropyridine 1-oxide a valuable building block for novel chemical entities.

Introduction to Infrared (IR) Spectroscopy as a Characterization Technique

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a unique "molecular fingerprint" that can be used to identify functional groups and elucidate molecular structure.[3]

Theoretical Vibrational Analysis

A thorough understanding of the IR spectrum of 2,5-Dichloropyridine 1-oxide can be achieved by dissecting the contributions of its core components: the pyridine N-oxide moiety and the chloro-substituents.

Key Vibrational Modes of Pyridine N-Oxides

The introduction of the N-oxide group to a pyridine ring induces significant changes in its vibrational spectrum.[4] The most characteristic vibrations are:

-

N-O Stretching (νN-O): This is one of the most diagnostic peaks for pyridine N-oxides. The N-O stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region.[5] For pyridine N-oxide itself, this band has been observed around 1265 cm⁻¹.[6] The exact position is sensitive to electronic effects of other substituents on the ring.

-

Ring Vibrations: The pyridine ring vibrations are also influenced by N-oxidation. These bands, often found in the 1600-1400 cm⁻¹ region, can shift in position and intensity compared to the parent pyridine.

-

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, typically found between 900 and 700 cm⁻¹, are sensitive to the substitution pattern on the ring.

Influence of Chloro-Substituents on the Vibrational Spectrum

The presence of two chlorine atoms further modifies the IR spectrum:

-

C-Cl Stretching (νC-Cl): The C-Cl stretching vibrations are typically observed in the 800-600 cm⁻¹ region. For dichloropyridines, multiple bands can be expected in this region due to symmetric and asymmetric stretching modes.

-

Ring Deformation Modes: The heavy chlorine atoms will also influence the low-frequency ring deformation modes.

Experimental Protocol for IR Spectrum Acquisition

Materials and Instrumentation

-

Sample: 2,5-Dichloropyridine 1-oxide, finely powdered.

-

Matrix: Potassium bromide (KBr), spectroscopy grade, thoroughly dried.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Mortar and pestle (agate or mullite), hydraulic press with a pellet-forming die.

Step-by-Step Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

-

Mixing: Weigh approximately 1-2 mg of the 2,5-Dichloropyridine 1-oxide sample and 100-200 mg of the dried KBr.

-

Grinding: Transfer the sample and KBr to the mortar and grind thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrumental Parameters and Data Acquisition

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: Acquire a background spectrum of the empty sample compartment before running the sample.

Caption: Workflow for IR spectrum acquisition via the KBr pellet method.

Predicted Analysis and Interpretation of the Experimental IR Spectrum

Based on the analysis of related compounds, the following table summarizes the predicted key absorption bands for 2,5-Dichloropyridine 1-oxide.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Data |

| 3100-3000 | Weak to Medium | Aromatic C-H Stretch | Typical region for aromatic C-H stretching vibrations. |

| 1600-1550 | Medium | Aromatic C=C/C=N Stretch | Ring stretching modes of the pyridine N-oxide core. |

| 1470-1420 | Medium to Strong | Aromatic Ring Stretch | Characteristic ring vibrations of the pyridine N-oxide system. |

| 1280-1240 | Strong | N-O Stretch | A prominent and diagnostic band for pyridine N-oxides.[5][6] |

| 1150-1100 | Medium | In-plane C-H Bend | In-plane bending vibrations of the remaining C-H bonds. |

| 850-800 | Medium to Strong | Out-of-plane C-H Bend | Sensitive to the substitution pattern. |

| 780-720 | Strong | C-Cl Stretch | Expected region for C-Cl stretching vibrations.[3] |

| Below 700 | Weak to Medium | Ring Deformations | Out-of-plane ring bending and C-Cl bending modes. |

digraph "Spectral_Interpretation_Flow" { graph [rankdir="TB"]; node [shape=box, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Obtain Experimental IR Spectrum"]; region1 [label="Analyze > 3000 cm⁻¹\n(C-H Stretch Region)"]; region2 [label="Analyze 1600-1400 cm⁻¹\n(Ring Vibration Region)"]; region3 [label="Analyze 1300-1200 cm⁻¹\n(N-O Stretch Region)"]; region4 [label="Analyze < 900 cm⁻¹\n(Fingerprint Region: C-H bend, C-Cl stretch)"]; assign [label="Assign Vibrational Modes to Peaks"]; compare [label="Compare with Theoretical Predictions and Analogs"]; conclusion [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> region1; start -> region2; start -> region3; start -> region4; {region1, region2, region3, region4} -> assign; assign -> compare; compare -> conclusion; }

Caption: Logical flow for the interpretation of the IR spectrum.

Applications in Quality Control and Reaction Monitoring

Identifying Key Functional Groups

The IR spectrum of 2,5-Dichloropyridine 1-oxide would be a valuable tool for rapid quality control. The presence of the strong N-O stretching band around 1280-1240 cm⁻¹ and the C-Cl stretching bands in the 780-720 cm⁻¹ region would confirm the identity of the compound.

Detecting Impurities and Starting Materials

IR spectroscopy can be used to monitor the synthesis of 2,5-Dichloropyridine 1-oxide from its precursor, 2,5-Dichloropyridine. The disappearance of the characteristic vibrational modes of the starting material and the appearance of the strong N-O stretching band would indicate the progression of the N-oxidation reaction. Potential byproducts, such as the isomeric 2,3-dichloropyridine, could also be detected if their IR spectra are known.[9]

Conclusion

While a definitive experimental IR spectrum for 2,5-Dichloropyridine 1-oxide is not currently available in the public domain, a comprehensive theoretical analysis based on the well-established vibrational modes of pyridine N-oxides and chloropyridines allows for a reliable prediction of its key spectral features. The strong N-O stretching vibration, in conjunction with the characteristic ring and C-Cl modes, provides a unique spectral fingerprint for this important synthetic intermediate. The experimental protocol outlined in this guide provides a clear pathway for researchers to obtain a high-quality spectrum, which can then be used for structural verification, quality control, and reaction monitoring in the fields of drug discovery and materials science.

References

-

ChemSynthesis. 2,5-dichloropyridine. [Link]

-

Singh, R. B., & Yadav, R. A. (2007). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. PubMed. [Link]

- Google Patents.

-

Sharma, V. K., Kumar, P., & Sharma, S. D. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

ResearchGate. Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. [Link]

-

Wiley Online Library. Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. [Link]

-

J-STAGE. Infrared and Raman Spectra of Pyridine N-Oxide. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

PubMed. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. [Link]

-

NIST WebBook. 2',5'-Dichloro-4'-nitroacetanilide. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. [Link]

-

ResearchGate. On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

NIST WebBook. Pyridine, 1-oxide. [Link]

Sources

- 1. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Theoretical and Spectroscopic Examination of 2,5-Dichloropyridine 1-oxide: A Keystone for Advanced Pharmaceutical Intermediate Development

Abstract

This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of 2,5-Dichloropyridine 1-oxide, a molecule of significant interest in the development of advanced pharmaceutical and agrochemical intermediates. While its precursor, 2,5-Dichloropyridine, is a well-established building block, the introduction of an N-oxide functionality dramatically alters the electronic landscape, reactivity, and potential biological interactions of the molecule.[1] This guide outlines a synergistic approach, combining robust computational chemistry methodologies with established experimental protocols to fully characterize the structural, vibrational, and electronic properties of 2,5-Dichloropyridine 1-oxide. By elucidating these fundamental characteristics, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge required to strategically employ this versatile compound in complex synthetic pathways. The protocols and theoretical frameworks presented herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Introduction: The Strategic Importance of 2,5-Dichloropyridine 1-oxide

2,5-Dichloropyridine is a pivotal intermediate in organic synthesis, valued for the differential reactivity of its two chlorine atoms, which allows for selective functionalization in various cross-coupling and substitution reactions.[2] The transformation of the pyridine nitrogen to an N-oxide introduces a powerful activating group, profoundly influencing the molecule's reactivity. The N-oxide group acts as an electron-donating moiety through resonance while also being a strong electron-withdrawing group inductively. This dual nature enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack, making pyridine N-oxides versatile synthons.[3]

Specifically, for 2,5-Dichloropyridine 1-oxide, this modification is expected to:

-

Modulate Reactivity: Alter the regioselectivity of subsequent substitution reactions at the C-2 and C-5 positions.

-

Enhance Solubility: The polar N-O bond can improve the solubility profile, a critical factor in pharmaceutical development.

-

Introduce New Reaction Pathways: The N-oxide can direct metallation or be a leaving group in certain transformations.[3]

A thorough understanding of the molecule's geometry, vibrational modes (infrared and Raman spectra), and electronic structure (molecular orbitals, electrostatic potential) is paramount for predicting its behavior in synthetic schemes and its potential interactions with biological targets. This guide details the necessary steps to achieve this understanding through a combined theoretical and experimental approach.

Experimental Workflow: Synthesis and Spectroscopic Characterization

A robust theoretical model is best validated by empirical data. Therefore, the initial phase of any in-depth study of 2,5-Dichloropyridine 1-oxide involves its synthesis and thorough spectroscopic characterization.

Synthesis of 2,5-Dichloropyridine 1-oxide

The synthesis of pyridine N-oxides from their corresponding pyridines is a well-established transformation, often employing an oxidizing agent such as a peroxy acid. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[3]

Experimental Protocol: N-Oxidation of 2,5-Dichloropyridine

-

Dissolution: Dissolve 2,5-Dichloropyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in the same solvent to the cooled solution of 2,5-Dichloropyridine. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,5-Dichloropyridine 1-oxide.

Caption: Synthetic workflow for 2,5-Dichloropyridine 1-oxide.

Spectroscopic Characterization

The purified product should be characterized using a suite of spectroscopic techniques to confirm its identity and provide experimental data for comparison with theoretical calculations.

| Technique | Purpose | Expected Observations |

| FT-IR | To identify characteristic vibrational modes. | Appearance of a strong N-O stretching band (typically 1200-1300 cm⁻¹), shifts in C-H and C-Cl stretching and bending frequencies compared to the precursor. |

| FT-Raman | To complement FT-IR data, especially for non-polar bonds. | Strong signals for aromatic ring vibrations. |

| ¹H and ¹³C NMR | To determine the molecular structure and electronic environment of nuclei. | Downfield shifts of the ring protons and carbons, particularly at the C2 and C6 positions, due to the electronic effects of the N-oxide group. |

| UV-Vis | To investigate electronic transitions. | A shift in the absorption maxima compared to 2,5-Dichloropyridine, indicative of changes in the electronic energy levels. |

| Mass Spectrometry | To confirm the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C₅H₃Cl₂NO. |

Theoretical Calculations: A Quantum Chemical Approach

To gain a deeper understanding of the intrinsic properties of 2,5-Dichloropyridine 1-oxide, a comprehensive theoretical study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed. These methods offer a balance of computational cost and accuracy for molecules of this size.[4][5]

Computational Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Caption: Workflow for theoretical calculations.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Method Selection: Employ the B3LYP hybrid functional, which has been shown to provide reliable geometries for a wide range of organic molecules.[4]

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the lone pairs on oxygen and nitrogen, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.

-

Calculation: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Verification: Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Expected Outcome: A set of Cartesian coordinates for the optimized geometry, from which bond lengths, bond angles, and dihedral angles can be determined and compared to crystallographic data of similar compounds.

Vibrational Analysis (FT-IR and FT-Raman)

Once the optimized geometry is obtained, the vibrational frequencies can be calculated.

Protocol:

-

Frequency Calculation: Using the same level of theory (B3LYP/6-311++G(d,p)), calculate the harmonic vibrational frequencies.

-

Scaling: The calculated frequencies are typically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experimental data.

-

Spectral Simulation: Generate the theoretical IR and Raman spectra based on the calculated intensities.

-

Assignment: Assign the calculated vibrational modes to specific molecular motions (e.g., N-O stretch, C-Cl stretch, ring breathing) using visualization software and potential energy distribution (PED) analysis.

Expected Quantitative Data:

| Vibrational Mode | Expected Calculated Frequency (cm⁻¹, scaled) | Expected Intensity |

| N-O Stretch | 1250 - 1290 | Strong (IR) |

| C-H Stretch | 3050 - 3150 | Medium |

| C-Cl Stretch | 650 - 800 | Strong |

| Ring Breathing | 990 - 1050 | Medium (Raman) |

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity.

Protocol:

-

Molecular Orbitals: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP is invaluable for predicting sites of non-covalent interactions and chemical attack.

Expected Insights:

-

HOMO-LUMO: A smaller HOMO-LUMO gap compared to 2,5-Dichloropyridine would suggest higher reactivity. The HOMO is expected to have significant contributions from the oxygen and the pyridine ring, while the LUMO will likely be distributed over the ring system.

-

MEP: The MEP map is predicted to show a region of high negative potential around the N-oxide oxygen, confirming its nucleophilic character. The protons and the carbon atoms attached to the chlorine atoms will likely be regions of positive potential.

Caption: Predicted Molecular Electrostatic Potential.

Simulation of UV-Vis Spectrum

TD-DFT is the method of choice for calculating the electronic transitions that give rise to the UV-Vis spectrum.

Protocol:

-

Method Selection: Use the optimized ground-state geometry from the DFT calculations.

-

Calculation: Perform a TD-DFT calculation (e.g., using the B3LYP functional and the 6-311++G(d,p) basis set) to compute the energies and oscillator strengths of the lowest several singlet excited states.

-

Solvent Effects: To better match experimental conditions (which are typically in solution), incorporate a solvent model, such as the Polarizable Continuum Model (PCM).

-

Spectrum Generation: Plot the calculated oscillator strengths against the corresponding excitation wavelengths to generate a theoretical UV-Vis spectrum.

Expected Outcome: The theoretical spectrum will show the main electronic transitions (e.g., π → π* and n → π*) and their corresponding wavelengths (λmax). This can be directly compared to the experimentally measured spectrum to validate the theoretical model.

Conclusion and Future Directions

This guide has detailed a comprehensive, integrated approach for the theoretical and experimental characterization of 2,5-Dichloropyridine 1-oxide. By following the outlined computational and experimental protocols, researchers can obtain a deep and validated understanding of this molecule's structural, vibrational, and electronic properties. The generated data will be invaluable for predicting its reactivity, designing novel synthetic routes, and providing a rational basis for its application in the development of new pharmaceuticals and agrochemicals. Future work could extend these calculations to model reaction mechanisms involving 2,5-Dichloropyridine 1-oxide, further aiding in the design of efficient and selective chemical transformations.

References

- BenchChem. (2025). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison.

- ChemSynthesis. (2025). 2,5-dichloropyridine - 16110-09-1.

-

Puttreddy, R., et al. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

-

ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]

-

Puttreddy, R., et al. (2019). Strong N-X⋅⋅⋅O-N Halogen Bonds: A Comprehensive Study on N-Halosaccharin Pyridine N-Oxide Complexes. PubMed. [Link]

-

ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

-

MDPI. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. [Link]

-

ResearchGate. (2025). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

National Institutes of Health. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

Freie Universität Berlin. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

-

Beilstein Journals. (n.d.). Electronic and optical properties of chloropicrin adsorbed ZnS nanotubes: first principle analysis. [Link]

-

DTIC. (1994). Vibrational Overtone Spectroscopy of Pyridine and Related Compounds. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2,5-Dichloropyridine 1-oxide using m-CPBA

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dichloropyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the N-oxidation of 2,5-dichloropyridine utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

2,5-Dichloropyridine 1-oxide is a key building block in organic synthesis. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, thereby opening up diverse synthetic pathways that are inaccessible with the parent pyridine.[4]

The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant is predicated on its reliability, commercial availability, and ease of handling as a solid, although it must be treated with care due to its potential instability.[3] The reaction proceeds via a well-established mechanism where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic oxygen of the peroxy acid.[4][5]

This guide provides a self-validating protocol, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction, workup, and purification.

Reaction Mechanism and Workflow

Mechanism of N-Oxidation

The oxidation of a pyridine to its corresponding N-oxide with a peroxy acid like m-CPBA is a concerted reaction.[5] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electron-deficient outer oxygen atom of the peroxy acid. This process involves a cyclic transition state, resulting in the transfer of the oxygen atom to the nitrogen and the formation of meta-chlorobenzoic acid as a byproduct.[6]

Caption: Reaction of 2,5-Dichloropyridine with m-CPBA.

Experimental Workflow Overview